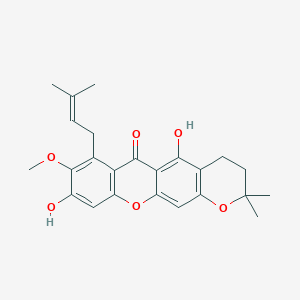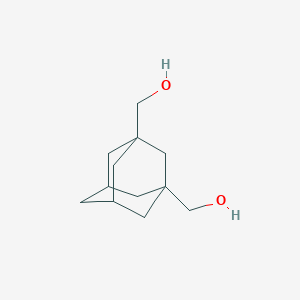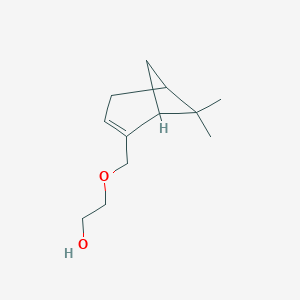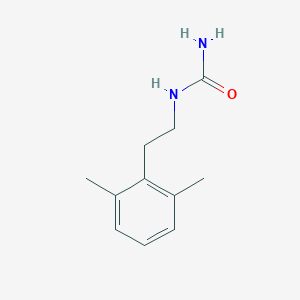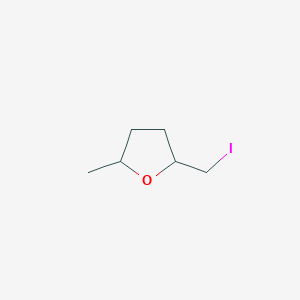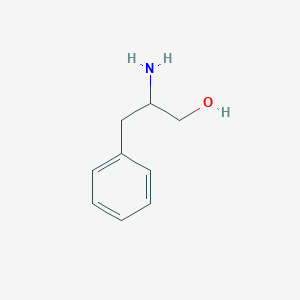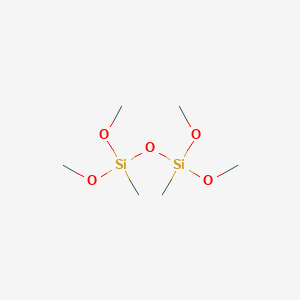
1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane
Overview
Description
1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane is an organosilicon compound with the formula C6H18O5Si2 . It is also known by its CAS Registry Number: 18186-97-5 .
Synthesis Analysis
While specific synthesis methods for 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane were not found, a related compound, 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane, has been synthesized using absolute ethanol, distilled water, and concentrated hydrochloric acid . The yield was 92.7% based on methyltriethoxysilane .Molecular Structure Analysis
The molecular weight of 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane is 226.3751 . Its IUPAC Standard InChI is InChI=1S/C6H18O5Si2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h1-6H3 .Scientific Research Applications
Electronics
1,3-DIMETHYLTETRAMETHOXYDISILOXANE is utilized in the electronics industry due to its ability to form polydimethylsiloxane (PDMS), a silicon-based organic polymer. PDMS is known for its optical clarity, inertness, and non-conductivity, making it ideal for insulating electronic components. It also serves as a substrate material in the fabrication of stretchable electronic materials due to its flexibility and stability .
Medicine
In the medical field, this compound is used in the synthesis of biomaterials, particularly in tissue engineering. Its derivatives can be employed to create scaffolds that support cell growth for tissue regeneration. The compound’s biocompatibility and stability under physiological conditions make it a valuable asset in medical device manufacturing .
Coatings
The compound is integral in the production of coatings, especially in creating breathable yet water-resistant layers. Its application ranges from protective coatings for composite structures to enhancing the durability of pigmented coatings and reinforced concrete .
Adhesives
1,3-DIMETHYLTETRAMETHOXYDISILOXANE is a precursor in the synthesis of adhesives. It contributes to the development of stimuli-responsive adhesives that can switch between strong adhesion and easy debonding, which is crucial for temporary bonding applications .
Sealants
This compound is used in the formulation of sealants, particularly in dental applications. It helps in the creation of pit and fissure sealants that protect teeth from decay by sealing off grooves that are susceptible to bacterial growth .
Lubricants
In lubricant synthesis, 1,3-DIMETHYLTETRAMETHOXYDISILOXANE is used to create silicone-based lubricants that are heat-resistant and exhibit excellent thermal stability. These lubricants are essential for high-temperature industrial applications where conventional lubricants would degrade .
Chemical Synthesis
It serves as a reagent in chemical synthesis, particularly in the preparation of organosilicon compounds with novel structures and functionalities. The compound’s reactivity allows for the introduction of various functional groups, expanding the scope of potential applications in material science .
Polymer Preparation
Lastly, 1,3-DIMETHYLTETRAMETHOXYDISILOXANE is vital in polymer preparation. It is involved in the synthesis of polysiloxanes, which are used in a wide array of products, from household items to industrial materials, due to their flexibility, durability, and resistance to environmental factors .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used as a chemical intermediate , suggesting that it may interact with various molecules depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 1,3-DIMETHYLTETRAMETHOXYDISILOXANE is not well-documented. As a chemical intermediate, it likely undergoes reactions with other compounds to form new products. The exact nature of these interactions would depend on the specific reaction conditions and the other compounds present .
Biochemical Pathways
As a chemical intermediate, it may be involved in a variety of reactions and could potentially influence multiple pathways depending on the context .
Pharmacokinetics
Its physical properties such as boiling point (165 °c), density (101 g/mL at 25 °C), and refractive index (n 20/D 1384) have been documented
Result of Action
As a chemical intermediate, its primary role is likely to participate in chemical reactions to form new compounds . The effects of these reactions would depend on the specific compounds produced.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-DIMETHYLTETRAMETHOXYDISILOXANE. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the outcomes of the reactions it participates in . .
properties
IUPAC Name |
[dimethoxy(methyl)silyl]oxy-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O5Si2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHPGDCFVOYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(OC)O[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939483 | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
CAS RN |
18186-97-5 | |
| Record name | Dimethyltetramethoxydisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18186-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018186975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





